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Compound of Interest

Methyl 2-amino-6-
Compound Name: o
methoxynicotinate

Cat. No.: B595477

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-amino-6-methoxynicotinate, a key building block in the synthesis of various pharmaceutical
compounds. This document is intended for researchers and professionals in the fields of
medicinal chemistry, organic synthesis, and drug development, offering a centralized resource
for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for Methyl 2-
amino-6-methoxynicotinate. The NMR data has been compiled from published literature,
while the IR and MS data are predicted based on the compound's chemical structure and
typical spectroscopic behavior of its functional groups.

Table 1: *H NMR Spectroscopic Data
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Chemical

Coupling

Solvent Shift (8) Multiplicity Constant Number of Assighment
Protons
[ppm] (9) [Hz]
DMSO-ds 7.93 d 8.5 1 H-4
7.27 brs 2 -NH:z
6.01 d 8.5 1 H-5
3.82 S 3 -OCHs (ester)
3.76 S 3 -OCHs (ring)
CDCls 7.98 d 8.5 1 H-4
5.95 d 8.5 1 H-5
4.66 (br s) br s 2 -NH2
3.88 S 3 -OCHs (ester)
3.79 S 3 -OCHs (ring)

Data sourced from Jeges, G. et al. (2010).[1]

Table 2: *C NMR Spectroscopic Data
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Solvent Chemical Shift (6) [ppm] Assignment
DMSO-ds 167.6 C=0 (ester)
166.6 C-6

159.7 C-2

142.2 C-4

99.7 C-3

98.3 C-5

53.5 -OCHs (ester)

51.4 -OCHs (ring)

CDCls 168.0 C=0 (ester)
166.5 C-6

158.7 C-2

142.3 C-4

97.9 C-3

97.7 C-5

53.4 -OCHs (ester)

51.3 -OCHs (ring)

Data sourced from Jeges, G. et al. (2010).[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Functional Group Vibration Mode

Symmetric & Asymmetric

3400-3200 N-H Stretching
3100-3000 C-H (aromatic) Stretching
2950-2850 C-H (aliphatic) Stretching
1720-1700 C=0 (ester) Stretching
1620-1580 C=C, C=N (aromatic ring) Stretching
1600-1550 N-H Bending

1250-1200 C-O (ester) Stretching
1100-1000 C-O (ether) Stretching

Note: This data is predicted based on the functional groups present in Methyl 2-amino-6-
methoxynicotinate. Actual experimental values may vary.

Table 4: Predicted Mass Spectrometry (MS) Data

lonization Mode m/z (predicted) Assignment
Electrospray (ESI+) 183.0764 [M+H]*
205.0583 [M+Na]*

Note: This data is predicted based on the molecular formula (CsH10N203) of Methyl 2-amino-
6-methoxynicotinate. Actual experimental values may show fragmentation patterns depending
on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for Methyl 2-
amino-6-methoxynicotinate are not extensively detailed in the cited literature. Therefore, the
following sections describe standard, generalized procedures for obtaining NMR, IR, and MS
data for a solid organic compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7
mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in a clean, dry NMR tube. The sample
is gently agitated to ensure complete dissolution. A small amount of a reference standard,
such as tetramethylsilane (TMS), may be added for chemical shift calibration.

e Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used
for analysis.

» Data Acquisition:

o 'H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is
used to acquire the free induction decay (FID). Key parameters include the spectral width,
acquisition time, relaxation delay, and the number of scans. The FID is then Fourier
transformed, phased, and baseline corrected to obtain the final spectrum.

o 183C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse
sequence is typically used to simplify the spectrum and enhance signal-to-noise. Due to
the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans and
a longer acquisition time are generally required compared to *H NMR. The acquired FID is
processed similarly to the *H NMR data.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm
is applied to ensure good contact between the sample and the crystal. This is a common and
rapid method for acquiring IR spectra of solid samples.

 Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then,
the sample spectrum is acquired. The instrument software automatically subtracts the
background spectrum from the sample spectrum to produce the final IR spectrum. The data
is typically plotted as transmittance or absorbance versus wavenumber (cm~1).
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Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile). The concentration is typically in the range of pg/mL to ng/mL.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI), is used.

o Data Acquisition: The sample solution is introduced into the ion source, where the analyte
molecules are ionized. The resulting ions are then guided into the mass analyzer, which
separates them based on their mass-to-charge ratio (m/z). The detector records the
abundance of each ion at a specific m/z value. The resulting data is displayed as a mass
spectrum, which is a plot of relative intensity versus m/z. For high-resolution mass
spectrometry (HRMS), the exact mass of the ions is determined, which can be used to
confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound, from sample receipt to final data interpretation.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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